molecular formula C29H43NO9 B12624874 [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(2,2-dimethoxyethylamino)-4-oxobutanoate

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(2,2-dimethoxyethylamino)-4-oxobutanoate

Cat. No.: B12624874
M. Wt: 549.7 g/mol
InChI Key: YMAOVCHJQQZOOI-SEYUJESISA-N
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Description

This compound is a synthetic steroid derivative featuring a cyclopenta[a]phenanthrene core, a hallmark of corticosteroids and related bioactive molecules. Its structure includes a 17-hydroxyl group and a 3-keto group, critical for receptor binding in many steroidal drugs. Unique to this molecule is the ester-linked side chain at the C17 position: a 2-oxoethyl group conjugated to 4-(2,2-dimethoxyethylamino)-4-oxobutanoate. This substituent introduces both ester and amide functionalities, along with methoxy groups, which may enhance solubility or modulate metabolic stability compared to simpler esters like acetate .

Properties

Molecular Formula

C29H43NO9

Molecular Weight

549.7 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(2,2-dimethoxyethylamino)-4-oxobutanoate

InChI

InChI=1S/C29H43NO9/c1-27-11-9-18(31)13-17(27)5-6-19-20-10-12-29(36,28(20,2)14-21(32)26(19)27)22(33)16-39-24(35)8-7-23(34)30-15-25(37-3)38-4/h13,19-21,25-26,32,36H,5-12,14-16H2,1-4H3,(H,30,34)/t19-,20-,21-,26+,27-,28-,29-/m0/s1

InChI Key

YMAOVCHJQQZOOI-SEYUJESISA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCC(OC)OC)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCC(OC)OC)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Esterification: Formation of ester bonds by reacting carboxylic acids with alcohols.

    Amidation: Introduction of amide groups through reactions with amines.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

    Hydrolysis: Breaking of ester or amide bonds to form carboxylic acids and alcohols or amines.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

    Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related steroids, emphasizing substituent variations and molecular properties:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Properties / Activities References
Target Compound C₃₀H₄₂N₂O₉ ~574.67* 4-(2,2-Dimethoxyethylamino)-4-oxobutanoate ester at C17 Hypothesized enhanced solubility
[2-[(8S,9S,10R,13S,14S,17R)-17-Hydroxy-10,13-dimethyl-3,11-dioxo-...] acetate () C₂₃H₃₀O₆ 402.486 Acetate ester at C17 Higher lipophilicity
Dexamethasone () C₂₂H₂₉FO₅ 392.46 9-Fluoro, 11β-hydroxy, 17-(2-hydroxyacetyl) Anti-inflammatory, immunosuppressant
4-[2-[(5R,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-3-oxo...]butanoic acid () C₂₆H₃₆O₆ 456.56 4-Oxobutanoic acid at C17 Potential prodrug for carboxylate forms
(8R,9S,10R,13S,14S,17R)-17-Acetyl-13-methyl... acetate () C₂₃H₃₀O₄ 370.48 Acetyl and methylene groups at C17 Altered metabolic stability

*Estimated based on substituent contributions.

Key Observations:

Substituent Complexity: The target compound’s dimethoxyethylamino-ester side chain distinguishes it from simpler esters (e.g., acetate in ) and carboxylic acid derivatives (). This moiety may reduce crystallinity, improving solubility compared to dexamethasone’s hydroxyacetyl group .

Fluorination vs. Methoxylation : Dexamethasone’s 9-fluoro group enhances glucocorticoid receptor affinity, whereas the target compound’s methoxy groups could steer selectivity toward other targets or reduce toxicity .

Metabolic Stability : The amide bond in the target compound’s side chain may resist esterase-mediated hydrolysis better than acetate esters (), prolonging half-life .

Pharmacological Implications

  • Cancer Therapy: highlights ferroptosis induction in oral squamous cell carcinoma (OSCC) by certain steroidal agents.
  • Receptor Binding : The 11,17-dihydroxy configuration aligns with corticosteroid receptor pharmacophores, but the bulky side chain may limit glucocorticoid/mineralocorticoid activity compared to dexamethasone .

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